2-(4-(Aminomethyl)pyridin-3-yloxy)ethanol
Description
Properties
IUPAC Name |
2-[4-(aminomethyl)pyridin-3-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-5-7-1-2-10-6-8(7)12-4-3-11/h1-2,6,11H,3-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNOITJSZQBAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)pyridin-3-yloxy)ethanol typically involves the reaction of 4-(aminomethyl)pyridine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-(aminomethyl)pyridine} + \text{ethylene oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are essential to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Aminomethyl)pyridin-3-yloxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The aminomethyl and ethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 2-(4-(Aminomethyl)pyridin-3-yloxy)ethanol. Research indicates that compounds containing pyridine structures exhibit strong activity against a range of bacterial strains. For instance, pyridine derivatives were synthesized and tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating minimum inhibitory concentrations (MICs) as low as 31.25 μg/mL .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Pyridine Derivative A | S. aureus | 31.25 |
| Pyridine Derivative B | E. coli | 62.5 |
| Pyridine Derivative C | P. aeruginosa | 31.25 |
Drug Development
The compound has been implicated in drug development, particularly in targeting specific diseases such as cancer. Research has shown that pyridine derivatives can inhibit key enzymes involved in cancer progression, such as c-KIT kinase, which is associated with gastrointestinal stromal tumors (GISTs). The ability of these compounds to target mutations in c-KIT makes them valuable in developing targeted therapies for cancer treatment .
Insulin Signaling Enhancement
Another promising application of this compound lies in its potential to enhance insulin signaling pathways. Studies have reported that certain pyridine derivatives can improve insulin sensitivity by modulating the Akt signaling pathway, which is crucial for glucose metabolism . This finding suggests potential applications in treating insulin resistance and type 2 diabetes.
Synthesis and Chemical Properties
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The compound's structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.
Table 2: Synthesis Methods for Pyridine Derivatives
| Synthesis Method | Description |
|---|---|
| Menshutkin Reaction | Involves the reaction of pyridines with amines |
| Ternary Condensation | Combines cyanoacetamide with aromatic aldehydes |
| Cyclo-condensation | Uses acetylacetone with cyanoacetamide |
Case Studies
Several case studies have documented the efficacy of pyridine derivatives in various applications:
- Case Study 1 : A study on the antibacterial effects of pyridine derivatives demonstrated their effectiveness against multi-drug resistant strains, suggesting their potential use in developing new antibiotics .
- Case Study 2 : Research focused on the insulin signaling enhancement showed significant improvements in glucose metabolism in diabetic models when treated with specific pyridine derivatives, indicating their therapeutic potential for metabolic disorders .
Mechanism of Action
The mechanism of action of 2-(4-(Aminomethyl)pyridin-3-yloxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the ethoxy group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural Analogues and Positional Isomers
2-(3-Aminopyridin-2-yloxy)ethanol
- Molecular Formula : C₇H₁₀N₂O₂ (MW: 154.17 g/mol) .
- Key Features: Amino group (-NH₂) at pyridine position 3. Ethanol-ether group (-OCH₂CH₂OH) at position 2.
- Comparison: A positional isomer of the target compound.
(3-Ethoxypyridin-4-yl)methanamine
- Molecular Formula : C₈H₁₂N₂O (MW: 152.20 g/mol) .
- Key Features: Ethoxy group (-OCH₂CH₃) at position 3. Aminomethyl group (-CH₂NH₂) at position 4.
- Comparison : The ethoxy group lacks the hydroxyl moiety present in the target compound, reducing polarity and possibly limiting aqueous solubility. This makes it less suited for applications requiring hydrophilic interactions .
Derivatives with Extended Alkoxy Chains
(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine
- Molecular Formula : C₉H₁₄N₂O₂ (MW: 182.22 g/mol) .
- Key Features: Methoxyethoxy group (-OCH₂CH₂OCH₃) at position 3. Aminomethyl group (-CH₂NH₂) at position 4.
- Comparison : The longer alkoxy chain increases molecular weight and lipophilicity, which could enhance membrane permeability in biological systems but reduce solubility in polar solvents .
Halogen-Substituted Analogues
(2-Chloro-4-iodopyridin-3-yl)methanol
- Molecular Formula: C₆H₅ClINO (MW: 285.47 g/mol) .
- Key Features: Chlorine (-Cl) at position 2 and iodine (-I) at position 4. Methanol group (-CH₂OH) at position 3.
- However, the absence of an amino group limits its utility in amine-based reactions .
Methyl-Substituted Derivatives
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol
- Molecular Formula: C₉H₁₃NO₂ (MW: 167.21 g/mol) .
- Key Features: Methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2, 4, and 6. Methanol group (-CH₂OH) at position 3.
- Comparison: Methyl groups enhance lipophilicity, while the methoxy group provides moderate polarity. The lack of an amino group limits its role in nucleophilic reactions compared to the target compound .
Molecular Weight and Solubility Trends
| Compound | Molecular Weight (g/mol) | Predicted Solubility |
|---|---|---|
| 2-(4-(Aminomethyl)pyridin-3-yloxy)ethanol | 168.20 | High (due to -OH/-NH₂) |
| (3-Ethoxypyridin-4-yl)methanamine | 152.20 | Moderate (ethoxy group) |
| (2-Chloro-4-iodopyridin-3-yl)methanol | 285.47 | Low (halogen substituents) |
Biological Activity
2-(4-(Aminomethyl)pyridin-3-yloxy)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with an aminomethyl group and an ether functional group. This unique combination of features contributes to its biological activity.
Antimicrobial Properties
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar pyridine compounds demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Bacterial Strains Tested | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus, E. coli, P. aeruginosa | 31.25 - 62.5 |
| Other Pyridine Derivatives | Various strains | 31.25 - 62.5 |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of critical biological pathways, including those involved in microbial resistance and cell signaling .
Anti-inflammatory Effects
Recent studies have also explored the anti-inflammatory properties of pyridine derivatives. For example, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways . The anti-inflammatory activity was assessed through both in vitro and in vivo models, demonstrating promising results.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Furdui et al. demonstrated that pyridine derivatives, including those structurally similar to this compound, exhibited potent antibacterial activity against multi-drug resistant strains . The study highlighted the potential for these compounds as therapeutic agents in treating infections.
- Inflammation Model : In another research effort, Tageldin et al. investigated the anti-inflammatory effects of various pyridine derivatives using formalin-induced paw edema models in rodents. The results indicated significant reductions in inflammation markers when treated with compounds similar to this compound .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in etherification steps .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity in pyridine functionalization .
- Purification : Column chromatography or recrystallization from DMF/ethanol mixtures (1:2 ratio) is recommended to isolate the pure product .
How can spectroscopic and chromatographic methods resolve ambiguities in structural characterization?
Basic Question
- NMR Analysis :
- Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isobaric structures, such as regioisomers of the pyridine ring .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity and identifies by-products .
What are the stability challenges of this compound under varying pH and temperature conditions?
Advanced Question
- pH Sensitivity : The compound may degrade in strongly acidic or basic conditions due to hydrolysis of the ether or aminomethyl groups. Stability studies in buffered solutions (pH 2–12) are essential .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .
- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) assesses photodegradation risks .
How do computational models predict the pharmacological activity of this compound?
Advanced Question
- Docking Studies : Molecular docking with enzymes (e.g., kinases or cytochrome P450) evaluates binding affinity. The aminomethyl group may form hydrogen bonds with active-site residues .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., electron-donating groups on the pyridine ring) with antimicrobial or anticancer activity .
- ADMET Prediction : Tools like SwissADME predict poor blood-brain barrier penetration due to the polar ethanol moiety, suggesting peripheral targets .
How can contradictory biological activity data from in vitro vs. in vivo studies be reconciled?
Advanced Question
- Metabolic Stability : In vitro assays often lack metabolic enzymes. Test the compound in hepatocyte models to identify rapid clearance pathways (e.g., glucuronidation of the ethanol group) .
- Solubility Limitations : Low aqueous solubility (predicted LogP ~0.5) may reduce bioavailability in vivo. Formulation with cyclodextrins or liposomal carriers could improve efficacy .
- Off-Target Effects : Use CRISPR-Cas9 gene editing to validate target specificity in knockout models .
What strategies mitigate regioselectivity issues during pyridine functionalization?
Advanced Question
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to control substitution patterns on the pyridine ring .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., the aminomethyl group with Boc) during etherification .
- Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces side-product formation in multi-step syntheses .
What analytical techniques quantify trace impurities in synthesized batches?
Basic Question
- GC-MS : Identifies volatile by-products (e.g., unreacted ethanol derivatives) with detection limits <1 ppm .
- ICP-OES : Monitors residual metal catalysts (e.g., Pd) to comply with ICH Q3D guidelines .
- NMR Relaxometry : Detects low-concentration isomers or diastereomers not resolved by chromatography .
How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Advanced Question
- DFT Calculations : Predict electron density distribution; the pyridine nitrogen withdraws electrons, activating the C-3 position for nucleophilic attack .
- Hammett Studies : Electron-donating groups (e.g., –OCH₃) increase reaction rates in Suzuki-Miyaura couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
